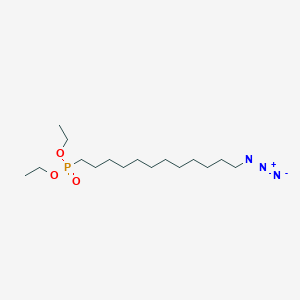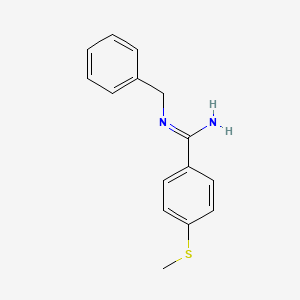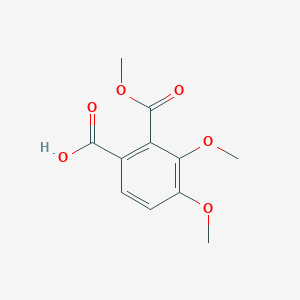
Vanillin bis carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillin bis carbonate is a compound derived from vanillin, a well-known flavoring agent. This compound is notable for its potential applications in the synthesis of sustainable polymers. This compound is synthesized using vanillin as a raw material, which is a biomass-based platform chemical. The compound is characterized by its aromatic structure, which includes functional groups such as aldehyde and hydroxyl groups, making it a versatile monomer for polymer synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanillin bis carbonate can be synthesized through various methods. One common approach involves the reaction of vanillin with phosgene or its derivatives. The reaction typically occurs in the presence of a base such as pyridine, under controlled temperature and pressure conditions. The resulting product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where vanillin is reacted with phosgene or its safer alternatives. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for polymer synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Vanillin bis carbonate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of vanillin bis carbonate involves its interaction with various molecular targets. The aldehyde and hydroxyl groups in the compound can form covalent bonds with nucleophiles, leading to the formation of stable products. These interactions are crucial in polymerization reactions, where this compound acts as a cross-linking agent, enhancing the mechanical properties of the resulting polymers .
Comparación Con Compuestos Similares
- Bisphenol A carbonate
- Terephthalic acid bis carbonate
- Phthalic acid bis carbonate
Vanillin bis carbonate stands out due to its renewable origin and versatile reactivity, making it a valuable compound in the field of sustainable polymer chemistry.
Propiedades
Fórmula molecular |
C16H18O9 |
|---|---|
Peso molecular |
354.31 g/mol |
Nombre IUPAC |
4-[[2-methoxy-4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenyl]methoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C16H18O9/c1-19-14-4-11(21-7-13-9-23-16(18)25-13)3-2-10(14)5-20-6-12-8-22-15(17)24-12/h2-4,12-13H,5-9H2,1H3 |
Clave InChI |
BGJXLAVSNUYOBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC2COC(=O)O2)COCC3COC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14126825.png)
![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)

![2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde](/img/structure/B14126833.png)
![N-(2-chlorobenzyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126839.png)


![3-(4-chlorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126869.png)
![(E)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14126874.png)





